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Compound of Interest

Compound Name: O-Desmethylmetoprolol-d5

Cat. No.: B563557

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical
properties of O-Desmethylmetoprolol-d5, a deuterated metabolite of the widely used beta-
blocker, metoprolol. Understanding these properties is crucial for its application in various
research and development contexts, including its use as an internal standard in
pharmacokinetic studies.

Core Physicochemical Data

O-Desmethylmetoprolol-d5 is the deuterated analog of O-Desmethylmetoprolol, a primary
metabolite of metoprolol. The introduction of five deuterium atoms provides a distinct mass
shift, making it an ideal internal standard for mass spectrometry-based quantification assays.
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Property Value Source
4-[2-Hydroxy-3-[(1-
Chemical Name methylethyl)amino]propoxy]- N/A
benzeneethanol-d5
(x)-O-Demethylmetoprolol-d5;
Synonyms N/A
H 105/22-d5; SL 80-0088-d5
CAS Number 1189981-81-4 N/A
Molecular Formula C14H18DsNOs N/A
Molecular Weight 258.37 g/mol N/A
Appearance White to Off-White Solid N/A
Melting Point 75-78°C N/A
Chloroform (Slightly), Ethyl
Solubility _( ghtly) Y N/A
Acetate (Slightly)
Predicted logP (for non-
1.3 [1]I2]
deuterated form)
Due to the presence of a
secondary amine, O-
Desmethylmetoprolol is
Predicted pKa expected to be a weak base. N/A
The predicted basic pKa is
estimated to be in the range of
9.0-10.0.
Predicted to have moderate
Predicted Aqueous Solubility aqueous solubility, influenced N/A

by its pKa and logP.

Metabolic Pathway of Metoprolol to O-
Desmethylmetoprolol
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The primary metabolic pathway for the formation of O-Desmethylmetoprolol from its parent
drug, metoprolol, is through O-demethylation. This reaction is predominantly catalyzed by the
cytochrome P450 enzyme CYP2DG6 in the liver, with minor contributions from CYP3A4,
CYP2B6, and CYP2CO9.

Metabolic Pathway of Metoprolol
CYP2D6 (major)
CYP3A4, CYP2B6, CYP2C9 (minor)

Metoprolol

O-demethylation

O-Desmethylmetoprolol

Click to download full resolution via product page

Caption: Metabolic conversion of Metoprolol to O-Desmethylmetoprolol.

Experimental Protocols

While specific experimental data for the pKa and aqueous solubility of O-
Desmethylmetoprolol-d5 are not readily available in the public domain, the following protocols
outline the standard methodologies that would be employed for their determination.

Determination of pKa (Potentiometric Titration)

The pKa of O-Desmethylmetoprolol-d5, a weak base due to its secondary amine group, can
be accurately determined using potentiometric titration.
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Methodology:

o Sample Preparation: A precise amount of O-Desmethylmetoprolol-d5 is dissolved in a
suitable co-solvent (e.g., methanol or DMSO) due to its limited aqueous solubility and then
diluted with water to a known concentration (typically 1-10 mM). The ionic strength of the
solution is maintained using a background electrolyte such as 0.15 M KCI.

« Titration: The solution is placed in a thermostatted vessel at a constant temperature (e.qg.,
25°C or 37°C). A calibrated pH electrode is immersed in the solution. The titration is
performed by adding standardized hydrochloric acid (HCI) solution in small, precise
increments.

o Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing
the solution to equilibrate.

o Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant
added. The equivalence point is determined from the inflection point of the curve. The pKa is
then calculated from the pH at the half-equivalence point using the Henderson-Hasselbalch
equation. For a base, the pKb is determined, and the pKa is calculated using the equation
pKa + pKb = 14 (at 25°C).
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Workflow for pKa Determination
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Caption: Experimental workflow for pKa determination by potentiometric titration.
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Determination of logP (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The
shake-flask method is the gold standard for its experimental determination.

Methodology:

o Phase Preparation: Equal volumes of n-octanol and a buffered aqueous solution (typically
phosphate buffer at pH 7.4 to mimic physiological conditions) are pre-saturated with each
other by vigorous shaking, followed by separation.

o Partitioning: A known amount of O-Desmethylmetoprolol-d5 is dissolved in the pre-
saturated aqueous phase. An equal volume of the pre-saturated n-octanol is then added.

o Equilibration: The mixture is gently shaken or agitated for a sufficient period (e.g., 24 hours)
at a constant temperature to allow for complete partitioning of the analyte between the two
phases.

e Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol
and aqueous layers.

e Quantification: The concentration of O-Desmethylmetoprolol-d5 in both the aqueous and
octanol phases is determined using a suitable analytical technique, such as High-
Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid
Chromatography-Mass Spectrometry (LC-MS).

o Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the
octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this
value.

Determination of Aqueous Solubility (Shake-Flask
Method)

Aqueous solubility is a critical parameter influencing bioavailability. The shake-flask method is a
reliable technique for determining thermodynamic solubility.

Methodology:
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o Sample Preparation: An excess amount of solid O-Desmethylmetoprolol-d5 is added to a
series of vials containing aqueous buffers at different pH values (e.g., pH 2, 4, 6.8, 7.4, and
9) to cover the physiological range and the predicted pKa.

o Equilibration: The vials are sealed and agitated in a constant temperature water bath (e.g.,
37°C) for an extended period (typically 24-72 hours) to ensure that equilibrium is reached.

o Sample Processing: After equilibration, the suspensions are filtered through a low-binding
membrane filter (e.g., 0.22 um) to remove the undissolved solid.

o Quantification: The concentration of the dissolved O-Desmethylmetoprolol-d5 in the filtrate
is determined by a validated analytical method, such as HPLC-UV or LC-MS.

o Data Analysis: The solubility is reported as the concentration of the saturated solution at
each pH. A pH-solubility profile can then be constructed. Given its basic nature, the solubility
of O-Desmethylmetoprolol-d5 is expected to be higher at lower pH values where it is
protonated and more polar.

This guide provides a foundational understanding of the physicochemical properties of O-
Desmethylmetoprolol-d5. For specific applications, it is recommended to perform
experimental determinations to obtain precise values under the conditions of interest.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b563557#what-are-the-physicochemical-properties-of-
o-desmethylmetoprolol-d5]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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